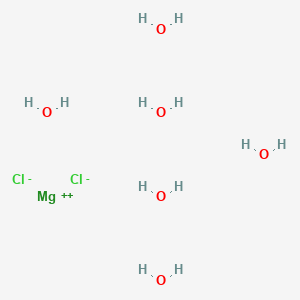

Magnesium chloride hexahydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Magnesium chloride hexahydrate, also known as this compound, is an inorganic compound with the chemical formula MgCl₂·6H₂O. It is a white or colorless crystalline solid that is highly soluble in water. This compound is commonly found in nature as the mineral bischofite and is widely used in various industrial and scientific applications due to its unique properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Magnesium chloride hexahydrate can be synthesized by reacting magnesium hydroxide (Mg(OH)₂) or magnesium carbonate (MgCO₃) with hydrochloric acid (HCl). The reaction typically involves dissolving the magnesium compound in hydrochloric acid, followed by crystallization from the resulting solution .

Industrial Production Methods: Industrial production of magnesium dichloride hexahydrate often involves extracting it from brine or seawater. The mineral bischofite (MgCl₂·6H₂O) is extracted through solution mining from ancient seabeds. Another method involves treating seawater or brine with lime (CaO) or caustic soda (NaOH) to precipitate magnesium hydroxide, which is then treated with hydrochloric acid to produce magnesium chloride .

Análisis De Reacciones Químicas

Types of Reactions: Magnesium chloride hexahydrate undergoes various chemical reactions, including:

Hydrolysis: When heated above 180°C, it hydrolyzes to form magnesium oxychloride (Mg₂OCl₂).

Reaction with Bases: Reacts with bases like sodium hydroxide (NaOH) to form magnesium hydroxide (Mg(OH)₂) and sodium chloride (NaCl).

Common Reagents and Conditions:

Hydrochloric Acid (HCl): Used in the synthesis and hydrolysis reactions.

Sodium Hydroxide (NaOH): Used in reactions to form magnesium hydroxide.

Major Products:

Magnesium Hydroxide (Mg(OH)₂): Formed in reactions with bases.

Magnesium Oxychloride (Mg₂OCl₂): Formed during hydrolysis at high temperatures.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Magnesium chloride hexahydrate exerts its effects primarily through the magnesium ions (Mg²⁺) it releases. These ions are essential co-factors for many enzymes, including DNase and various restriction enzymes. Magnesium ions stabilize polymeric nucleic acids such as transfer RNA and ribozymes, and they play a crucial role in muscle cell physiology, cardiovascular activity, and nucleic acid structure .

Comparación Con Compuestos Similares

- Magnesium Fluoride (MgF₂)

- Magnesium Bromide (MgBr₂)

- Magnesium Iodide (MgI₂)

Comparison: Magnesium chloride hexahydrate is unique due to its high solubility in water and its ability to form hydrates with varying numbers of water molecules. Unlike magnesium fluoride, bromide, and iodide, magnesium dichloride hexahydrate is commonly used in a broader range of applications, including industrial, biological, and medical fields .

Propiedades

Número CAS |

7791-18-6 |

|---|---|

Fórmula molecular |

Cl2Mg MgCl2 |

Peso molecular |

95.21 g/mol |

Nombre IUPAC |

magnesium;dichloride |

InChI |

InChI=1S/2ClH.Mg/h2*1H;/q;;+2/p-2 |

Clave InChI |

TWRXJAOTZQYOKJ-UHFFFAOYSA-L |

SMILES |

O.O.O.O.O.O.[Mg+2].[Cl-].[Cl-] |

SMILES canónico |

[Mg+2].[Cl-].[Cl-] |

Punto de ebullición |

1,412 °C 1412 °C |

Color/Form |

Thin white to gray granules and/or flakes LUSTROUS HEXAGONAL CRYSTALS Soft leaflets Colorless or white crystals |

Densidad |

2.32 2.3 g/cm³ |

melting_point |

712 °C (rapid heating) |

Key on ui other cas no. |

7791-18-6 |

Descripción física |

Pellets or Large Crystals, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder; Liquid; Dry Powder, Other Solid; Other Solid; Water or Solvent Wet Solid; Pellets or Large Crystals Colourless, odourless, very deliquescent flakes or crystals White to gray deliquescent solid; heat evolved when dissolves in water; [Sax] DELIQUESCENT WHITE SOLID IN VARIOUS FORMS. |

Solubilidad |

Very soluble in water, freely soluble in ethanol 7.40 g/100 ml of alcohol @ 20 °C; 72.7 g/100 ml water @ 100 °C In methanol, 15.5 g/100 g @ 0 °C, 20.4 g/100 g @ 60 °C; in ethanol, 3.61 g/100 g @ 0 °C, 15.89 g/100 g @ 60 °C In water, 54.6 g/100 g @ 20 °C Solubility in water, g/100ml at 20 °C: 54.3 |

Sinónimos |

Magnesium Chloride Hexahydrate; Magnesium Chloride (MgCl2) Hydrate (1:6); Magnesium Chloride Hexahydrate (MgCl2.6H2O); Magnesium Chloride Hydrate (MgCl2.6H2O); Magnesium Dichloride Hexahydrate; Magnesium(II) Chloride Heillxahydrate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

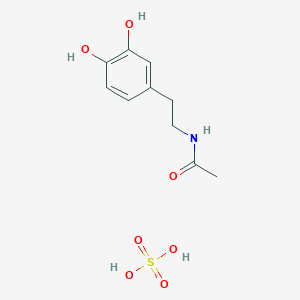

Feasible Synthetic Routes

Q1: Why is magnesium dichloride hexahydrate used in the production of magnesia oxychloride cement?

A1: Magnesium dichloride hexahydrate is a key ingredient in magnesia oxychloride cement. When combined with magnesium oxide (MgO), it undergoes a chemical reaction that leads to the formation of a hard, durable material. [, ]. This reaction forms magnesium oxychlorides, which are responsible for the cement's strength and quick-setting properties.

Q2: What are the advantages of using magnesia oxychloride cement formulated with magnesium dichloride hexahydrate?

A2: The research highlights several advantages of this type of cement. These include its rapid hardening capabilities, even at low temperatures []. Additionally, formulations can be adjusted to modify properties like water tolerance []. This makes it suitable for applications like low-temperature construction and road repair where quick setting is critical [].

Q3: How do researchers study the thermal properties of magnesium dichloride hexahydrate and its dehydrated forms?

A3: Researchers utilize computational chemistry techniques like Density Functional Theory (DFT) to model the structural, electronic, and thermodynamic characteristics of MgCl2·6H2O and its dehydrated phases (MgCl2·nH2O, where n = 4, 2, 1) []. These calculations help predict properties like isochoric heat capacity, Gibbs free energy, and latent heat, crucial for understanding its behavior in thermal energy storage applications, such as those involving solar energy [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Acetyl-3,4-dihydrobenz[cd]indol-5-(1H)-one](/img/structure/B146090.png)